molecular formula C20H22N2O2 B2449540 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 941960-16-3

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No. B2449540
CAS RN: 941960-16-3
M. Wt: 322.408
InChI Key: ZEROVHNZFJRTHE-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide, also known as THA, is a chemical compound that has been studied for its potential use in scientific research. THA has been found to have a variety of effects on biochemical and physiological processes, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Studies

A significant area of research involving N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide and its derivatives focuses on synthesis methodologies and structural analyses. For instance, a study detailed a high-yielding cyclisation process for synthesizing (±)-crispine A via an acyliminium ion cyclisation, showcasing the compound's synthetic versatility (King, 2007). Another research effort explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, providing insights into the compound's chemical behavior and potential applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of this compound derivatives have been subjects of interest. Research demonstrated the synthesis of certain derivatives and evaluated their in vitro antiproliferative activities against various human cancer cell lines, highlighting their potential as therapeutic agents (Chen et al., 2013).

Neuroprotective Effects and Antiviral Applications

Another study focused on the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound displayed significant antiviral and antiapoptotic effects in vitro, suggesting its potential in antiviral therapy (Ghosh et al., 2008).

Fluorescence and Sensing Applications

The development of fluorescent sensors based on quinoline platforms has also been explored. A study introduced a fluorescent sensor with high selectivity for Cd(2+) ions, demonstrating the compound's utility in distinguishing Cd(2+) from Zn(2+) through different sensing mechanisms (Zhou et al., 2012).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-20(24)21-18-8-9-19-17(13-18)7-4-10-22(19)15(2)23/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEROVHNZFJRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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